6-BENZYLOXY-1H-INDOLE-2-BORONIC ACID
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Overview
Description
6-BENZYLOXY-1H-INDOLE-2-BORONIC ACID: is an organoboron compound that features a boronic acid functional group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-BENZYLOXY-1H-INDOLE-2-BORONIC ACID typically involves the borylation of the corresponding indole derivative. One common method is the palladium-catalyzed borylation of 6-(benzyloxy)-1H-indole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is commonly used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol derivative.
Reduction: The indole ring can be reduced under specific conditions to form the corresponding indoline derivative.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Reduction: Indoline derivatives.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Ligand Design: Utilized in the development of new ligands for catalysis.
Biology and Medicine:
Drug Discovery:
Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic purposes.
Industry:
Material Science: Employed in the synthesis of advanced materials, including polymers and electronic materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 6-BENZYLOXY-1H-INDOLE-2-BORONIC ACID in chemical reactions primarily involves the formation of boron-carbon bonds. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The indole ring can participate in various electrophilic and nucleophilic substitution reactions, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but lacks the indole moiety.
Indole-2-boronic Acid: Similar structure but without the benzyloxy group.
Uniqueness:
- The presence of the benzyloxy group can provide additional sites for functionalization, enhancing the compound’s versatility in synthetic applications.
6-BENZYLOXY-1H-INDOLE-2-BORONIC ACID: combines the reactivity of boronic acids with the unique properties of the indole ring, making it a valuable compound for the synthesis of complex molecules.
Properties
IUPAC Name |
(6-phenylmethoxy-1H-indol-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO3/c18-16(19)15-8-12-6-7-13(9-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17-19H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFJJCROCCUTSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681889 |
Source
|
Record name | [6-(Benzyloxy)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-97-6 |
Source
|
Record name | B-[6-(Phenylmethoxy)-1H-indol-2-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(Benzyloxy)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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